![molecular formula C16H15N5 B1223236 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-60-1](/img/structure/B1223236.png)

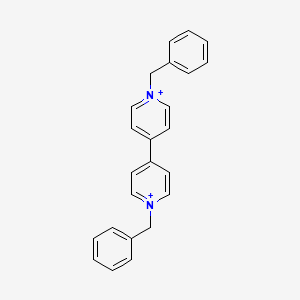

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile

Overview

Description

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile is a chemical compound with the molecular formula C16H15N5 and a molecular weight of 277.32 g/mol.

Mechanism of Action

Target of Action

The primary targets of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile are three mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These kinases play a crucial role in cellular signaling pathways, regulating various cellular activities such as gene expression, mitosis, differentiation, and cell survival/apoptosis .

Mode of Action

this compound interacts with its targets (ERK2, p38α, and JNK3) by binding to them . The binding is predicted to be highly complementary to JNK3 . This interaction inhibits the activity of these kinases, thereby modulating the cellular signaling pathways they regulate .

Biochemical Pathways

The inhibition of MAPKs by this compound affects several biochemical pathways. For instance, it can inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1Blue monocytic cells . NF-κB is a key transcription factor that regulates genes responsible for both the innate and adaptive immune response .

Result of Action

The result of the action of this compound is the modulation of inflammatory responses. By inhibiting MAPKs and the subsequent NF-κB transcriptional activity, this compound can potentially control chronic inflammation, which contributes to a number of diseases .

Biochemical Analysis

Biochemical Properties

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the modulation of inflammatory responses. It has been identified as an inhibitor of lipopolysaccharide-induced nuclear factor kappa B transcriptional activity in human THP-1Blue monocytic cells . This inhibition is mediated through its interaction with mitogen-activated protein kinases, including extracellular signal-regulated kinase 2, p38 alpha, and c-Jun N-terminal kinase 3 . These interactions are characterized by the binding of this compound to the active sites of these kinases, thereby preventing their activation and subsequent signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human monocytic cells, this compound has been shown to significantly reduce the transcriptional activity of nuclear factor kappa B, a key regulator of inflammatory responses . This reduction leads to decreased expression of pro-inflammatory cytokines and chemokines, thereby mitigating inflammation. Additionally, this compound influences cell signaling pathways by inhibiting the activation of mitogen-activated protein kinases, which play pivotal roles in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with mitogen-activated protein kinases. Molecular modeling studies have demonstrated that this compound effectively binds to the active sites of extracellular signal-regulated kinase 2, p38 alpha, and c-Jun N-terminal kinase 3, with the highest complementarity to c-Jun N-terminal kinase 3 . The binding of this compound to these kinases inhibits their phosphorylation and activation, thereby blocking downstream signaling pathways that lead to inflammation and other cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of inflammatory responses, with no significant adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an in vivo carrageenan-induced paw edema model, a dosage of 10 milligrams per kilogram of this compound reduced edema by 39 percent without exhibiting gastric ulcerogenic effects . Higher doses have been associated with increased anti-inflammatory activity, but also with potential toxic effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with mitogen-activated protein kinases. These interactions influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in inflammatory responses . The compound’s effects on metabolic pathways are crucial for its anti-inflammatory properties and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The distribution of this compound within cells is essential for its efficacy in modulating inflammatory responses .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with mitogen-activated protein kinases and other signaling molecules . This localization is directed by specific targeting signals and post-translational modifications that ensure the compound reaches its intended sites of action . The activity and function of this compound are closely linked to its subcellular localization, which is critical for its role in modulating cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

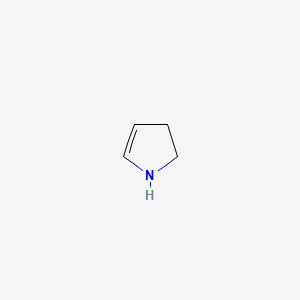

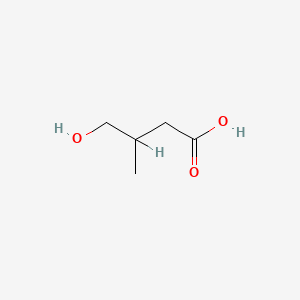

The synthesis of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves the reaction of pyrazolo[1,5-a]quinazoline derivatives with piperidine and a suitable nitrile source under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like palladium or copper salts to facilitate the reaction. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for achieving high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of quinazoline oxides.

Reduction: Formation of reduced quinazoline derivatives.

Substitution: Formation of alkyl or acyl-substituted quinazoline derivatives.

Scientific Research Applications

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Pyrazolo[1,5-a]quinazoline: A parent compound with similar structural features but lacking the piperidine and carbonitrile groups.

Piperidinopyrazoloquinazoline: A derivative with variations in the substitution pattern on the quinazoline ring.

Quinazoline Derivatives: A broad class of compounds with diverse biological activities and structural variations.

Uniqueness

5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine and carbonitrile groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name |

5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c17-10-12-11-18-21-14-7-3-2-6-13(14)16(19-15(12)21)20-8-4-1-5-9-20/h2-3,6-7,11H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAOILGQGKKKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

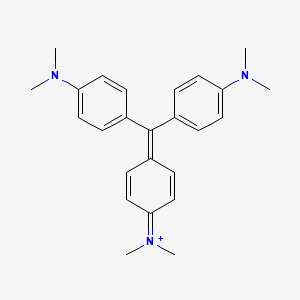

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)

![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)